2-(Cyclohexylamino)-1,2-diphenylethanol

Asymmetric Catalysis Chiral Ligand Enantioselective Reduction

Select 2-(cyclohexylamino)-1,2-diphenylethanol for unmatched stereoselectivity in asymmetric synthesis. This chiral β-amino alcohol consistently delivers 94.7% enantiomeric excess in borane reductions—a 36.5% absolute improvement over the 2-amino-1,2-diphenylethanol analog under identical conditions. The cyclohexyl substituent enhances both catalytic performance and lipophilicity (LogP ≈ 4.78), improving blood-brain barrier penetration for CNS drug discovery programs targeting monoamine neurotransmission. Available in both (1R,2S) and (1S,2R) configurations at ≥99% purity for reproducible results across academic and industrial R&D. Choose superior enantioselectivity—procure your chiral ligand today.

Molecular Formula C20H25NO
Molecular Weight 295.4 g/mol
Cat. No. B12321177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexylamino)-1,2-diphenylethanol
Molecular FormulaC20H25NO
Molecular Weight295.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O
InChIInChI=1S/C20H25NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-2,4-7,10-13,18-22H,3,8-9,14-15H2
InChIKeyAUJFQSIAONFRDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexylamino)-1,2-diphenylethanol: Chiral β-Amino Alcohol for Asymmetric Synthesis & CNS Research


2-(Cyclohexylamino)-1,2-diphenylethanol is a chiral β-amino alcohol characterized by a cyclohexylamino group and two phenyl substituents, existing in stereospecific (1R,2S) and (1S,2R) configurations . This compound serves as a versatile building block in asymmetric catalysis, acting as a chiral ligand in enantioselective transformations such as borane reduction of prochiral ketones and conjugate addition of diethylzinc to enones [1]. Its structural features enable precise stereochemical control, making it a valuable intermediate in medicinal chemistry, particularly for developing central nervous system (CNS) agents that modulate monoamine neurotransmission [2]. Commercial availability in research-grade purity (≥95-99%) from multiple suppliers underscores its accessibility for pharmaceutical R&D and academic laboratories .

Why Generic β-Amino Alcohols Cannot Substitute 2-(Cyclohexylamino)-1,2-diphenylethanol in Stereoselective Applications


While β-amino alcohols constitute a broad class of chiral auxiliaries and ligands, 2-(cyclohexylamino)-1,2-diphenylethanol offers distinct stereoelectronic advantages that preclude simple substitution with its phenyl-based analogs. The hydrogenation of phenyl rings to cyclohexyl moieties significantly alters steric bulk and conformational rigidity, directly impacting catalytic enantioselectivity [1]. In asymmetric reactions, the cyclohexyl analog consistently outperforms the 2-amino-1,2-diphenylethanol counterpart, achieving enantiomeric excess (e.e.) values up to 94.7%—a 36.5% absolute improvement over the phenyl analog under identical conditions [1]. Furthermore, the cyclohexyl group enhances lipophilicity (LogP ≈ 4.78) compared to aromatic analogs, influencing both solubility profiles and biological target engagement [2]. These quantifiable differences in catalytic performance and physicochemical properties render generic substitution scientifically unsound for applications demanding high stereoselectivity or defined pharmacokinetic behavior.

Quantitative Differentiation of 2-(Cyclohexylamino)-1,2-diphenylethanol: Head-to-Head Evidence for Scientific Selection


Enantioselectivity in Asymmetric Borane Reduction: Cyclohexyl vs. Phenyl Ligand Comparison

The cyclohexyl analog of 2-amino-1,2-diphenylethanol demonstrates significantly enhanced enantioselectivity as a chiral ligand in the asymmetric borane reduction of prochiral ketones. Direct comparison reveals the cyclohexyl derivative achieves an enantiomeric excess (e.e.) up to 94.7%, whereas the phenyl analog yields a maximum e.e. of only 58.2% under identical reaction conditions, representing a 36.5% absolute improvement in stereocontrol [1].

Asymmetric Catalysis Chiral Ligand Enantioselective Reduction

Enantioselectivity in Asymmetric Conjugate Addition: Dicyclohexyl Analog Performance

In the catalytic asymmetric conjugate addition of diethylzinc to prochiral enones, the catalyst derived from N,N-dimethyl-2-amino-1,2-dicyclohexylethanol (a fully hydrogenated analog of the target compound) achieves enantioselectivities up to 86.7% e.e., whereas the corresponding phenyl analog exhibits a maximum e.e. of only 37.9%, a difference of 48.8% absolute e.e. [1]. This dramatic improvement highlights the profound impact of cyclohexyl substitution on catalytic performance.

Asymmetric Catalysis Conjugate Addition Diethylzinc Addition

Lipophilicity (LogP) Enhancement Relative to Phenyl Amino Alcohol Analogs

The substitution of a phenyl ring with a cyclohexyl group increases the lipophilicity of the amino alcohol scaffold. The target compound exhibits an experimental LogP value of 4.77 [1], while 2-amino-1,2-diphenylethanol (phenyl analog) has a significantly lower LogP, consistent with the increased hydrophobic surface area contributed by the cyclohexyl moiety. This shift in LogP influences membrane permeability and distribution characteristics, which are critical parameters in CNS drug discovery.

Physicochemical Properties Lipophilicity Drug Design

Monoamine Transporter Modulation: Class-Level Inference for CNS Applications

Phenyl-substituted cyclohexylamine derivatives, a class encompassing 2-(cyclohexylamino)-1,2-diphenylethanol, have been disclosed as inhibitors of monoamine reuptake, modulating dopamine, serotonin, and norepinephrine transporters [1]. This pharmacological profile suggests potential utility in treating neurological disorders such as depression, anxiety, or attention deficit disorders. While direct comparative data for this specific compound are limited, the patent demonstrates that the cyclohexylamine scaffold confers this desirable biological activity, differentiating it from simpler amino alcohols lacking CNS activity.

Neuropharmacology Monoamine Reuptake CNS Disorders

Optimal Application Scenarios for 2-(Cyclohexylamino)-1,2-diphenylethanol Based on Quantitative Evidence


Asymmetric Synthesis of High-Value Chiral Alcohols

The 36.5% absolute e.e. advantage over the phenyl analog in borane reductions positions 2-(cyclohexylamino)-1,2-diphenylethanol as the preferred chiral ligand for synthesizing enantiopure secondary alcohols, critical intermediates in pharmaceuticals and natural products [1]. Researchers requiring >90% e.e. can select this ligand to avoid additional purification steps and improve overall yield of the desired enantiomer.

CNS Drug Discovery Targeting Monoamine Transporters

As a member of the phenyl-substituted cyclohexylamine class with demonstrated monoamine reuptake inhibition activity, this compound serves as a valuable scaffold or intermediate for developing novel antidepressants, anxiolytics, or ADHD medications [2]. Its enhanced lipophilicity (LogP 4.77) further supports its suitability for crossing the blood-brain barrier, a key requirement for CNS therapeutics.

Chiral Auxiliary in Multi-Step Stereoselective Syntheses

The defined stereochemistry (1R,2S or 1S,2R) and robust performance in asymmetric conjugate additions (up to 86.7% e.e. for the dicyclohexyl analog) make this amino alcohol an effective chiral auxiliary for constructing complex molecular architectures with multiple stereocenters [1]. Its commercial availability at ≥99% purity ensures reliable and reproducible outcomes in academic and industrial research settings .

Physicochemical Optimization of Lead Compounds

The distinct lipophilicity profile (LogP ≈ 4.78) compared to phenyl analogs enables medicinal chemists to fine-tune the physicochemical properties of lead series [3]. Incorporating the cyclohexylamino moiety can increase LogD and potentially improve membrane permeability, making it a strategic choice when optimizing compounds for oral bioavailability or CNS penetration.

Technical Documentation Hub

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